Mivacurium

Description

Properties

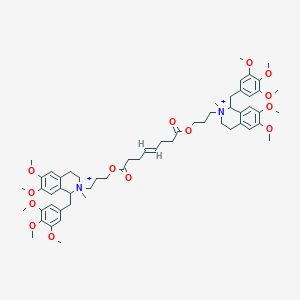

IUPAC Name |

bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59?,60?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVYCEVXHALBSC-OTBYEXOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H80N2O14+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048333 | |

| Record name | Mivacurium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1029.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Mivacurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.26e-05 g/L | |

| Record name | Mivacurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

133814-19-4, 106791-40-6 | |

| Record name | Mivacurium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133814-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mivacurium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133814194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mivacurium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mivacurium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mivacurium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015357 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoisomers of Mivacurium and Their Potencies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocking agent utilized in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation. It is a mixture of three stereoisomers, each exhibiting distinct pharmacological properties. This technical guide provides a comprehensive overview of these stereoisomers, their respective potencies, the experimental protocols for their evaluation, and the underlying physiological mechanisms of their action.

The Stereoisomers of this compound

This compound is a symmetrical bis-benzyltetrahydroisoquinolinium agent. The commercial formulation is a mixture of three stereoisomers:

-

(1R,1'R,2S,2'S)-mivacurium: Commonly referred to as the trans-trans isomer.

-

(1R,1'R,2R,2'S)-mivacurium: Known as the cis-trans isomer.

-

(1R,1'R,2R,2'R)-mivacurium: Referred to as the cis-cis isomer.

These isomers are present in the mixture in approximate ratios of 57% trans-trans, 36% cis-trans, and 6% cis-cis[1]. The trans-trans and cis-trans isomers are the most abundant and are considered to be equipotent in their neuromuscular blocking activity. In contrast, the cis-cis isomer is significantly less potent, estimated to have about one-tenth to one-thirteenth the potency of the other two isomers[2][3][4].

Potency of this compound Stereoisomers

The potency of neuromuscular blocking agents is typically quantified by the Effective Dose (ED), with ED50 and ED95 being common metrics. ED50 is the dose required to produce a 50% reduction in muscle twitch height, while ED95 is the dose required for a 95% reduction.

While specific ED50 and ED95 values for the isolated stereoisomers are not widely reported in publicly available literature, their relative potencies are well-established. The trans-trans and cis-trans isomers are the primary contributors to the clinical neuromuscular blockade of this compound.

For the this compound chloride mixture, the following potency values have been reported in various studies:

| Species | Anesthesia | ED50 (µg/kg) | ED95 (µg/kg) | Reference |

| Cat | Pentobarbital | 56.8 ± 17.4 | 74.2 ± 25.0 | [5] |

| Human | Nitrous oxide-narcotic | 39 | 73 | [6][7] |

| Human | Thiopental-fentanyl-N2O | 37 (36-38) | - | [8] |

| Human | Sevoflurane | 42 (35-51) | 86 (74-98) | [9] |

| Human | Isoflurane (B1672236) | 52 (45-60) | 89 (72-110) | [9] |

| Human | Propofol | 53 (45-62) | 95 (81-112) | [9] |

Note: Values are presented as mean ± SD or mean (95% Confidence Interval) where available.

Based on the relative potency, the estimated ED50 for the cis-cis isomer would be approximately 10 to 13 times higher than that of the trans-trans and cis-trans isomers.

Mechanism of Action: Neuromuscular Blockade

This compound and its stereoisomers act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction. By binding to these receptors, they prevent acetylcholine (ACh) from binding and initiating the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction.

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the normal signaling cascade at the neuromuscular junction and the point of action for non-depolarizing blockers like this compound.

Experimental Protocols for Potency Determination

The determination of the neuromuscular blocking potency of this compound stereoisomers involves in vivo animal studies. The following is a generalized protocol based on common methodologies.

In Vivo Determination of ED50/ED95 in the Cat Model

This protocol outlines the steps to determine the dose-dependent neuromuscular blocking effect of a substance.

Detailed Methodologies:

-

Animal Preparation:

-

Adult cats are anesthetized, commonly with an agent like pentobarbital.

-

The trachea is intubated to allow for artificial ventilation, maintaining normal physiological parameters.

-

A femoral vein is cannulated for intravenous drug administration, and a femoral artery is cannulated for continuous blood pressure monitoring.

-

The tendon of the tibialis anterior muscle is isolated and attached to a force-displacement transducer to measure isometric twitch tension. The sciatic nerve is dissected and prepared for electrical stimulation.

-

-

Nerve Stimulation and Recording:

-

The sciatic nerve is stimulated with supramaximal square-wave pulses of a short duration (e.g., 0.2 msec) at a low frequency (e.g., 0.1 Hz).

-

The resulting isometric contractions (twitch tension) of the tibialis anterior muscle are recorded.

-

A stable baseline twitch response is established before any drug administration.

-

-

Drug Administration and Data Collection:

-

The this compound stereoisomer is administered intravenously in a cumulative dose-response manner.

-

Increasing doses are given at intervals, allowing the effect of the previous dose to reach a plateau.

-

The maximum percentage of twitch height depression from baseline is recorded for each dose.

-

-

Data Analysis:

-

A dose-response curve is constructed by plotting the percentage of neuromuscular blockade against the logarithm of the cumulative dose.

-

The ED50 and ED95 values are then calculated from this curve, often using probit or logit analysis to linearize the sigmoidal dose-response relationship.

-

Conclusion

This compound chloride is a clinically effective neuromuscular blocking agent whose properties are a composite of its three constituent stereoisomers. The trans-trans and cis-trans isomers are the primary drivers of its potent, short-acting neuromuscular blockade, while the cis-cis isomer contributes minimally to the overall effect. Understanding the distinct potencies and pharmacokinetic profiles of these isomers is crucial for the development of novel neuromuscular blocking agents and for optimizing their clinical use. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of such compounds.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The pharmacokinetics and pharmacodynamics of the stereoisomers of this compound in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound chloride - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Neuromuscular and cardiovascular effects of this compound chloride (BW B109OU) during nitrous oxide-narcotic, nitrous oxide-halothane and nitrous oxide-isoflurane anesthesia in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: dose-response relationship and administration by repeated injection or infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuromuscular effects of rocuronium bromide and this compound chloride administered alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potency and time course of this compound block during sevoflurane, isoflurane and intravenous anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Hydrolysis of Mivacurium by Plasma Cholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro hydrolysis of mivacurium, a short-acting, non-depolarizing neuromuscular blocking agent. The primary mechanism of this compound's rapid inactivation is enzymatic hydrolysis by plasma cholinesterase (butyrylcholinesterase), a key pharmacokinetic feature that dictates its clinical utility. This document details the experimental protocols for studying this process, presents quantitative data on its kinetics, and illustrates the underlying metabolic pathways.

Introduction

This compound chloride is a bis-benzylisoquinolinium diester compound. Its rapid breakdown by plasma cholinesterase results in a short duration of action, making it suitable for procedures requiring rapid recovery of neuromuscular function.[1][2] The in vitro analysis of this hydrolysis is crucial for understanding its metabolism, predicting its effects in patients with varying plasma cholinesterase activity, and developing new neuromuscular blocking agents.[3][4]

This compound is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers.[5] The trans-trans and cis-trans isomers are the most pharmacologically active and are rapidly hydrolyzed by plasma cholinesterase. The cis-cis isomer is less active and is metabolized more slowly.[5]

Enzymatic Hydrolysis Pathway

The in vitro hydrolysis of this compound by plasma cholinesterase (specifically butyrylcholinesterase) is a two-step process. In the initial, rapid step, one of the ester linkages is cleaved, resulting in the formation of a quaternary monoester and a quaternary alcohol metabolite. This is followed by a much slower hydrolysis of the second ester bond of the monoester metabolite to yield the quaternary alcohol and the dicarboxylic acid. The initial hydrolysis step is responsible for the termination of this compound's neuromuscular blocking activity, as the resulting metabolites have significantly less potency.[6]

dot

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of plasma cholinesterase activity on this compound infusion rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Stereoselective in vitro degradation pattern of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The identification of this compound and metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Mivacurium in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1] Structurally, it is a benzylisoquinolinium diester and is administered as a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis.[2] The neuromuscular blockade is achieved through competitive antagonism of acetylcholine (B1216132) at the nicotinic receptors on the motor endplate.[3] A key feature of this compound is its metabolism; it is rapidly hydrolyzed by plasma cholinesterase, an enzymatic process that leads to its short duration of action.[4] This rapid clearance makes it suitable for short surgical procedures and for administration via continuous infusion.[5] The pharmacokinetics of this compound can be significantly influenced by the activity of plasma cholinesterase.[6] This guide provides a comprehensive overview of the pharmacokinetics of this compound in various animal models, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and its isomers in various animal models.

Table 1: Pharmacokinetics of this compound in Rats

| Parameter | Value (Mean ± SE) | Units | Reference |

| Volume of Distribution at steady-state (Vdss) | 650 ± 123 | mL/kg | [7] |

| Plasma Clearance (Cl) | 9.9 ± 0.75 | mL/min/kg | [7] |

Table 2: Pharmacokinetics of this compound Isomers in Dogs

| Isomer | Parameter | Value (Mean ± SEM or Range) | Units | Reference |

| trans-trans | Volume of Distribution (Vd) | 0.18 ± 0.024 | L/kg | [8] |

| Half-life (t½) | 34.9 (26.7 - 53.5) | minutes | [8] | |

| Clearance (Cl) | 12 ± 2 | mL/min/kg | [8] | |

| Volume of Distribution at steady-state (Vdss) | 0.24 | L/kg | [9] | |

| Clearance (Cl) | 13.53 | mL/min/kg | [9] | |

| cis-trans | Volume of Distribution (Vd) | 0.31 ± 0.05 | L/kg | [8] |

| Half-life (t½) | 43.4 (31.5 - 69.3) | minutes | [8] | |

| Clearance (Cl) | 15 ± 2 | mL/min/kg | [8] | |

| Volume of Distribution at steady-state (Vdss) | 0.29 | L/kg | [9] | |

| Clearance (Cl) | 19.98 | mL/min/kg | [9] | |

| cis-cis | Volume of Distribution at steady-state (Vdss) | 1.00 | L/kg | [9] |

| Clearance (Cl) | 3.47 | mL/min/kg | [9] |

Note: Data for the cis-cis isomer were not calculated in one study because it was not detectable in plasma 60 minutes after administration.[8]

Pharmacokinetics in Other Animal Models (Cats, Rabbits, and Rhesus Monkeys)

-

Cats: Studies in cats have been instrumental in determining the relative potency of the this compound isomers. It was estimated that the cis-cis isomer has approximately one-tenth the neuromuscular blocking potency of the trans-trans and cis-trans isomers.[10]

-

Rhesus Monkeys: In a comparative study, this compound was found to be equipotent to the investigational drug GW280430A, with an ED95 of 0.06 mg/kg. The study also reported a 25-75% recovery index for this compound of 4.8-5.7 minutes.[11]

-

Rabbits: Available studies in rabbits have primarily focused on the drug interactions of this compound, and as such, detailed pharmacokinetic parameters for this compound alone were not reported.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are summaries of the experimental protocols from key studies.

Rat Pharmacokinetic Study Protocol

-

Animals: Two groups of rats were used in the study.[7]

-

Drug Administration: this compound was administered at a dose of 0.6 mg/kg via a 2.5-minute intravenous continuous infusion.[7]

-

Pharmacokinetic Analysis: A two-compartment model was used to describe the kinetics of this compound in plasma.[7]

-

Pharmacodynamic Assessment: In a second group of rats, the evoked tibialis anterior muscle tension was monitored to assess the neuromuscular effect.[7]

Dog Pharmacokinetic Study Protocols

Study 1:

-

Animals: Five healthy Labrador Retrievers were used.[8]

-

Anesthesia: Anesthesia was induced with thiopental (B1682321) and maintained with halothane (B1672932) in oxygen. Dogs were mechanically ventilated.[8]

-

Drug Administration: A bolus of this compound (0.05 mg/kg) was administered intravenously over a 2-second period.[8]

-

Blood Sampling: Arterial blood samples were collected at 0, 1, 3, 5, 10, 30, 60, 120, 150, and 180 minutes after administration. Blood was collected into tubes containing EDTA and 0.25% echothiophate.[8]

-

Analytical Method: this compound concentration was determined using reversed-phase high-performance liquid chromatography (HPLC).[8]

Study 2:

-

Animals: Four beagle dogs weighing between 7.95 and 9.89 kg were used.[9]

-

Anesthesia: Animals were anesthetized with isoflurane (B1672236) (5%).[9]

-

Drug Administration: A bolus dose (0.010-0.020 mg/kg) and two constant rate infusions (1.0-1.5 µg/kg/min) of this compound were administered via the saphenous vein.[9]

-

Blood Sampling: Arterial blood samples were collected and processed for analysis.[9]

-

Analytical Method: A stereospecific HPLC-fluorescence method was used to analyze this compound isomers in the plasma samples.[9]

Visualizations

Metabolic Pathway of this compound

This compound's short duration of action is primarily due to its rapid hydrolysis by plasma cholinesterase. This enzymatic degradation results in the formation of a quaternary alcohol and a quaternary monoester metabolite.

Experimental Workflow for this compound Pharmacokinetic Studies

The following diagram illustrates a typical experimental workflow for determining the pharmacokinetic profile of this compound in an animal model.

References

- 1. Clinical pharmacology of this compound chloride: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics and pharmacodynamics of the stereoisomers of this compound in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound. A review of its pharmacology and therapeutic potential in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimal dose of this compound for laser-assisted laryngeal microsurgery: a pharmacokinetic study using closed-loop target-controlled infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of the newer neuromuscular blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic-pharmacodynamic modeling of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic variables of this compound chloride after intravenous administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of this compound stereoisomers in beagle dogs using twitch height and train-of-four response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Preclinical pharmacology of GW280430A (AV430A) in the rhesus monkey and in the cat: a comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Mivacurium effects on neuromuscular junction transmission

An In-depth Technical Guide on the Effects of Mivacurium on Neuromuscular Junction Transmission

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of this compound on neuromuscular junction transmission, intended for researchers, scientists, and professionals in drug development. This compound is a short-acting, non-depolarizing neuromuscular blocking agent utilized as an adjunct to general anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures.[1] Its mechanism of action involves competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the motor endplate.[2][3] A distinguishing feature of this compound is its rapid hydrolysis by plasma cholinesterase, contributing to its short duration of action.[1]

Chemical Structure and Stereoisomers

This compound is a bis-benzylisoquinolinium diester. It exists as a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers.[4] The trans-trans and cis-trans isomers are the most abundant and are considered to be equipotent, while the cis-cis isomer has significantly lower neuromuscular blocking potency, estimated to be about one-tenth that of the other two isomers.[4]

Mechanism of Action at the Neuromuscular Junction

Normal neuromuscular transmission begins with the arrival of an action potential at the motor nerve terminal, triggering the release of acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the postsynaptic muscle fiber membrane, leading to depolarization and subsequent muscle contraction.

This compound, as a non-depolarizing agent, competitively binds to these nAChRs without activating them.[2][3] This competitive inhibition prevents ACh from binding to its receptors, thereby blocking neuromuscular transmission and resulting in muscle relaxation.

Pharmacokinetics

The short duration of action of this compound is primarily due to its rapid hydrolysis by plasma cholinesterase. This enzymatic degradation results in inactive metabolites.[5] The pharmacokinetic parameters of this compound and its stereoisomers are summarized in the tables below. It is important to note that patients with atypical plasma cholinesterase activity may experience a prolonged neuromuscular blockade.[6]

Table 1: Pharmacokinetic Parameters of this compound Stereoisomers in Healthy Adults

| Parameter | trans-trans isomer | cis-trans isomer | cis-cis isomer |

| Elimination Half-life (t½) | 1.9 ± 0.7 min[7] | 1.8 ± 1.1 min[7] | 52.9 ± 19.8 min[7] |

| Volume of Distribution (Vd) | 0.15 ± 0.05 L/kg[7] | 0.29 ± 0.24 L/kg[7] | 0.34 ± 0.08 L/kg[7] |

| Plasma Clearance (Cl) | 63 ± 34 mL/min/kg[7] | 106 ± 67 mL/min/kg[7] | 4.6 ± 1.1 mL/min/kg[7] |

Table 2: Pharmacokinetic Parameters of this compound in Different Patient Populations

| Patient Population | Elimination Half-life (t½) | Plasma Clearance (Cl) |

| Young Adults | No significant difference from elderly[8] | No significant difference from elderly[8] |

| Elderly Patients | No significant difference from young adults[8] | No significant difference from young adults[8] |

| Patients with Hepatic Failure | 57.2 min (T25 recovery)[9] | Significantly smaller than control[9] |

| Patients with Renal Failure | Duration is ~1.5 times longer in ESRD[10] | Not significantly affected[11] |

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by a rapid onset and short duration of action. The dose required to produce 95% suppression of the adductor pollicis muscle twitch response (ED95) varies with age and the anesthetic regimen.

Table 3: Pharmacodynamic Parameters of this compound

| Parameter | Adults | Elderly (>65 years) | Children (2-12 years) |

| ED95 | 0.07-0.08 mg/kg[12][13] | 0.061 mg/kg[8] | 0.09-0.11 mg/kg[12] |

| Onset of Action (at 2 x ED95) | 2-3 minutes[12] | Slower than young adults[7] | Faster than adults[10] |

| Clinically Effective Duration (at 2 x ED95) | 15-20 minutes[12] | Moderately prolonged recovery[8] | ~10 minutes[12] |

| Recovery Index (25-75%) | 6.6 to 7.2 min[13] | Longer than young adults[7] | Not specified |

| Infusion Rate (to maintain 90-99% block) | 2-15 µg/kg/min[12] | Lower than young adults[7] | Higher than adults[9] |

Experimental Protocols

Neuromuscular Monitoring

1. Train-of-Four (TOF) Stimulation

This is a common method for assessing the degree of neuromuscular blockade.

-

Principle: Four supramaximal electrical stimuli are delivered to a peripheral nerve (commonly the ulnar nerve) at a frequency of 2 Hz (four stimuli in two seconds). The ratio of the amplitude of the fourth muscle twitch to the first (T4/T1 ratio) is used to quantify the degree of block.[14]

-

Procedure:

-

Place stimulating electrodes over the ulnar nerve at the wrist.

-

Place recording electrodes (or observe/palpate) over the adductor pollicis muscle (thumb).

-

Determine the supramaximal stimulus: gradually increase the current until a maximal twitch response is observed, then increase by another 10-20%.[15]

-

Apply TOF stimulation every 10-15 seconds.

-

The number of observed twitches corresponds to the degree of blockade (e.g., 4 twitches indicate <75% block, 1-2 twitches indicate 75-90% block).[16] The TOF ratio provides a more precise measure of recovery, with a ratio ≥ 0.9 generally considered adequate for recovery.[14]

-

2. Mechanomyography (MMG)

MMG provides a quantitative measurement of the force of muscle contraction in response to nerve stimulation.

-

Principle: A force transducer is used to measure the isometric contraction of a muscle, typically the adductor pollicis, following ulnar nerve stimulation.[17] It is considered the gold standard for neuromuscular monitoring in research.[18]

-

Procedure:

-

The hand and forearm are immobilized to ensure isometric contraction.

-

A force displacement transducer is attached to the thumb.

-

The ulnar nerve is stimulated (e.g., with TOF stimulation).

-

The force of adduction of the thumb is recorded and analyzed.[17]

-

Receptor Binding Assay (Competitive Inhibition)

-

Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to nAChRs in a tissue or cell membrane preparation. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.

-

Detailed Methodology:

-

Receptor Preparation: Prepare a membrane fraction from a tissue rich in nAChRs (e.g., Torpedo electric organ or a cell line expressing the desired nAChR subtype).[19]

-

Assay Buffer: Use a buffer to maintain physiological pH and ionic conditions (e.g., 50 mM Tris-HCl, pH 7.4).[19]

-

Radioligand: Select a suitable radiolabeled ligand with high affinity and specificity for the nAChR (e.g., [³H]-epibatidine or ¹²⁵I-α-bungarotoxin).[19]

-

Competition Assay:

-

Incubate a fixed concentration of the receptor preparation and the radioligand with varying concentrations of unlabeled this compound.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Electrophysiological Assessment of Neuromuscular Transmission

-

Principle: This technique involves intracellular or extracellular recording of end-plate potentials (EPPs) and miniature end-plate potentials (mEPPs) from a muscle fiber to assess the effects of a neuromuscular blocking agent on synaptic transmission.[20][21]

-

Detailed Methodology:

-

Preparation: Dissect a nerve-muscle preparation (e.g., mouse phrenic nerve-diaphragm).[20]

-

Recording Setup:

-

Place the preparation in a recording chamber perfused with a physiological saline solution.

-

Use a glass microelectrode filled with a conducting solution (e.g., 3 M KCl) to impale a muscle fiber near the end-plate region.[22]

-

Use a stimulating electrode to activate the motor nerve.

-

-

Recording:

-

Record spontaneous mEPPs.

-

Stimulate the nerve to evoke EPPs. To prevent muscle contraction, which can dislodge the microelectrode, experiments are often performed in the presence of a low concentration of a neuromuscular blocker or in a low-calcium/high-magnesium solution.[22]

-

-

Drug Application:

-

After obtaining stable baseline recordings, perfuse the preparation with a solution containing a known concentration of this compound.

-

Record the changes in the amplitude and frequency of mEPPs and the amplitude of EPPs.

-

-

Data Analysis:

-

Measure the amplitudes of mEPPs and EPPs before and after the application of this compound.

-

A competitive antagonist like this compound is expected to reduce the amplitude of both mEPPs and EPPs without affecting the quantal content (the number of ACh vesicles released per nerve impulse).

-

-

Conclusion

This compound is a short-acting, non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors of the neuromuscular junction. Its rapid metabolism by plasma cholinesterase results in a short duration of action, making it suitable for short surgical procedures. The pharmacokinetics and pharmacodynamics of this compound can be influenced by factors such as age and plasma cholinesterase activity. The experimental protocols described provide a framework for the preclinical and clinical evaluation of this compound and other neuromuscular blocking agents.

References

- 1. Neuromuscular and cardiovascular effects of this compound chloride in surgical patients receiving nitrous oxide-narcotic or nitrous oxide-isoflurane anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Chloride? [synapse.patsnap.com]

- 3. This compound | C58H80N2O14+2 | CID 5281042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics and pharmacodynamics of the stereoisomers of this compound in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimal dose of this compound for laser-assisted laryngeal microsurgery: a pharmacokinetic study using closed-loop target-controlled infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. Pharmacokinetics and pharmacodynamics of this compound in young adult and elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The efficacy and safety of this compound in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. Pharmacokinetics of this compound in normal patients and in those with hepatic or renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacology of this compound chloride: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The clinical neuromuscular pharmacology of this compound chloride (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.wfsahq.org [resources.wfsahq.org]

- 15. Peripheral Nerve Stimulator - Train of Four Monitoring: Overview, Periprocedural Care, Technique [emedicine.medscape.com]

- 16. ppno.ca [ppno.ca]

- 17. mdpi.com [mdpi.com]

- 18. This compound - WikiAnesthesia [wikianesthesia.org]

- 19. benchchem.com [benchchem.com]

- 20. Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Genesis of a Short-Acting Neuromuscular Blocker: A Technical Guide to the Discovery and Chemical Synthesis of Mivacurium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological profile of mivacurium chloride. This compound emerged from a dedicated effort to develop a short-acting, nondepolarizing neuromuscular blocking agent with a predictable and rapid recovery profile, offering a safer alternative to succinylcholine. This document details the structure-activity relationships that guided its design, the intricacies of its chemical synthesis, and the key experimental methodologies used to characterize its unique pharmacokinetic and pharmacodynamic properties. Quantitative data are presented in structured tables for clarity, and key pathways and processes are visualized through diagrams to facilitate a deeper understanding of this important anesthetic adjuvant.

Discovery and Development

This compound was synthesized in 1981 by chemists at Burroughs Wellcome Co., in collaboration with researchers at the Massachusetts General Hospital. The development of this compound was a culmination of structure-activity relationship (SAR) studies aimed at creating a nondepolarizing neuromuscular blocking agent with a rapid onset and short duration of action, primarily to serve as a safer alternative to succinylcholine. The core strategy involved designing a molecule that would be rapidly hydrolyzed by plasma cholinesterase, ensuring a swift termination of its pharmacological effect.

The design of this compound is rooted in the benzylisoquinolinium class of compounds. Early research confirmed that the bulky benzylisoquinolinium structure conferred a nondepolarizing mechanism of action. A significant breakthrough was the partial saturation of the benzylisoquinoline ring to a tetrahydroisoquinoline ring, which markedly increased the potency of the molecule without introducing adverse effects. This finding established the bisbenzyltetrahydroisoquinolinium (bbTHIQ) structure as a key pharmacophore for this class of drugs.

This compound is a symmetrical molecule and exists as a mixture of three stereoisomers due to chirality at the C-1 carbon of the tetrahydroisoquinolinium rings, the quaternary nitrogen centers, and the E/Z diastereomerism of the oct-4-ene diester bridge. The three isomers are the (E)-1R,1'R,2R,2'R (cis-cis), (E)-1R,1'R,2R,2'S (cis-trans), and (E)-1R,1'R,1'S,2'S (trans-trans) isomers.

Chemical Synthesis of this compound

The chemical synthesis of this compound chloride is a multi-step process that involves the preparation of a key chiral intermediate, followed by a coupling reaction to form the final diester molecule. An optimized synthesis process has been developed to improve yield and purity for industrial production.[1]

The synthesis can be broadly outlined as the coupling of N-3-hydroxypropyl-1-(R)-5′-methoxylaudanosinium chloride with (E)-4-octene-1,8-dioic acid dichloride.[2]

Logical Flow of this compound Synthesis

Caption: Optimized synthesis pathway of this compound Chloride.

Experimental Protocols

Optimized Synthesis of this compound Chloride [1]

-

Preparation of the Key Intermediate ((R)-5'-methoxylaudanosine dibenzoyl tartrate):

-

3,4,5-Trimethoxyphenylacetic acid and 3,4-dimethoxyphenylethylamine are subjected to dehydration condensation.

-

The resulting amide undergoes intramolecular cyclization, followed by imine reduction and reductive amination.

-

A single-step chiral resolution is performed to obtain (R)-5'-methoxylaudanosine dibenzoyl tartrate, with a reported yield of 42%.

-

-

Synthesis of the Quaternary Ammonium (B1175870) Alcohol:

-

(R)-5'-methoxylaudanosine dibenzoyl tartrate is reacted with 1,3-propylene glycol cyclic sulfate under alkaline conditions.

-

This reaction proceeds via nucleophilic substitution and subsequent hydrolysis to yield the N-3-hydroxypropyl quaternary ammonium alcohol. This method avoids the formation of polymeric impurities.[1]

-

-

Formation of (E)-4-octene-1,8-dioic acid dichloride:

-

Coupling Reaction and Purification:

Mechanism of Action and Pharmacodynamics

This compound is a nondepolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction. By binding to these receptors, this compound prevents acetylcholine from binding and thus inhibits depolarization of the muscle fiber, leading to muscle relaxation.

Signaling Pathway at the Neuromuscular Junction

References

Early Preclinical Studies of Mivacurium (BW B1090U): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Mivacurium chloride, formerly known as BW B1090U, is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Structurally, it is a bis-benzylisoquinolinium diester, a design that confers a rapid and predictable metabolism by plasma cholinesterase, leading to its characteristic short duration of action.[3][4][5] This whitepaper provides a detailed technical guide on the core preclinical findings for this compound, focusing on its pharmacology, pharmacokinetics, and pharmacodynamics. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Pharmacology and Mechanism of Action

This compound acts as a competitive antagonist to acetylcholine (B1216132) at the nicotinic acetylcholine receptors (nAChRs) on the post-synaptic membrane of the neuromuscular junction.[2][6] By binding to these receptors without activating them, this compound prevents the binding of acetylcholine, thereby inhibiting depolarization of the muscle membrane and subsequent muscle contraction.[2] Unlike depolarizing agents like succinylcholine (B1214915), this compound does not induce initial muscle fasciculations.[2]

The neuromuscular blocking action of this compound is terminated by its hydrolysis, primarily by plasma cholinesterase (butyrylcholinesterase).[3][7] This enzymatic degradation is a key feature of its pharmacokinetic profile, contributing to its short duration of action.[4] Acetylcholinesterase plays a minimal role in its metabolism.[7]

Signaling Pathway for this compound-Induced Histamine (B1213489) Release

Some preclinical studies have investigated the mechanism behind this compound-induced histamine release, a known side effect of benzylisoquinolinium compounds.[4][8] This is not directly related to its neuromuscular blocking action but is a separate pharmacological effect. Studies in mice have shown that this compound can cause pseudo-allergic reactions by activating the MAS-related G protein-coupled receptor X2 (MRGPRX2) on mast cells, leading to degranulation and histamine release.[9] This activation stimulates intracellular calcium ion influx, triggering the release of histamine.[9]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is characterized by its rapid metabolism, which dictates its short duration of action.

Metabolism

This compound is a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis.[10][11] The trans-trans and cis-trans isomers are the most potent and are rapidly hydrolyzed by plasma cholinesterase.[12] The cis-cis isomer is less potent and is metabolized more slowly.[12] The hydrolysis of this compound follows first-order kinetics.[7] The primary metabolites are a quaternary monoester, a quaternary alcohol, and a dicarboxylic acid, which are inactive.[13]

Pharmacokinetic Parameters in Animal Models

Preclinical studies in animal models have provided valuable insights into the pharmacokinetic properties of this compound.

| Parameter | Animal Model | Value | Reference |

| Volume of Distribution at Steady-State (Vdss) | Rat | 650 (123) mL kg-1 | [14] |

| Beagle Dog (cis-trans isomer) | 0.29 L kg-1 | [10] | |

| Beagle Dog (trans-trans isomer) | 0.24 L kg-1 | [10] | |

| Beagle Dog (cis-cis isomer) | 1.00 L kg-1 | [10] | |

| Plasma Clearance (Cl) | Rat | 9.9 (0.75) mL min-1 kg-1 | [14] |

| Beagle Dog (cis-trans isomer) | 19.98 mL min-1 kg-1 | [10] | |

| Beagle Dog (trans-trans isomer) | 13.53 mL min-1 kg-1 | [10] | |

| Beagle Dog (cis-cis isomer) | 3.47 mL min-1 kg-1 | [10] | |

| Elimination Half-Life (t1/2) | Human (cis-trans isomer) | 1.8 ± 1.1 min | [12] |

| Human (trans-trans isomer) | 1.9 ± 0.7 min | [12] | |

| Human (cis-cis isomer) | 52.9 ± 19.8 min | [12] | |

| Michaelis-Menten Constant (Km) | Human Plasma | 245 µmol/L | [7] |

| Maximum Velocity (Vmax) | Human Plasma | 50 U/L | [7] |

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on the degree and duration of neuromuscular blockade.

Dose-Response and Efficacy

The potency of this compound is typically defined by its ED50 and ED95 values, the doses required to produce 50% and 95% suppression of the twitch response, respectively.

| Parameter | Anesthetic Condition | Value | Reference |

| ED95 (Adults) | Nitrous oxide/oxygen-narcotic-thiopental | 0.08 mg/kg | [15] |

| ED50 (Children, 2-10 years) | Nitrous oxide-halothane | 52 µg/kg | [16] |

| Nitrous oxide-narcotic | 62 µg/kg | [16] | |

| ED95 (Children, 2-10 years) | Nitrous oxide-halothane | 89 µg/kg | [16] |

| Nitrous oxide-narcotic | 103 µg/kg | [16] | |

| Cess50 (Rats) | - | 0.65 (0.01) µg/mL | [14] |

Onset, Duration, and Recovery

The onset of action, duration of clinically effective block, and recovery profile are critical pharmacodynamic parameters.

| Parameter | Dose | Anesthetic Condition | Value | Reference |

| Onset to Maximum Block | 0.1 mg/kg | Nitrous oxide/oxygen-narcotic-thiopental | 3.8 ± 0.5 min | [15] |

| 0.25 mg/kg | Nitrous oxide/oxygen-narcotic-thiopental | 2.3 ± 0.3 min | [15] | |

| Clinically Effective Blockade | 2 x ED95 (Adults) | Nitrous oxide-narcotic | ~15 to 20 minutes | [4] |

| 2 x ED95 (Children, 2-12 years) | - | ~10 minutes | [4] | |

| Recovery to 95% Twitch Height | 0.1 mg/kg | Nitrous oxide/oxygen-narcotic-thiopental | 24.5 ± 1.6 min | [15] |

| 0.25 mg/kg | Nitrous oxide/oxygen-narcotic-thiopental | 30.4 ± 2.2 min | [15] | |

| Recovery Index (25-75%) | 0.1 - 0.3 mg/kg (bolus) | Nitrous oxide/oxygen-narcotic-thiopental | 6.6 to 7.2 min | [15] |

| Continuous Infusion | - | 6.9 (0.3) min | [5] | |

| Recovery Index (5-95%) | 0.1 - 0.3 mg/kg (bolus) | Nitrous oxide/oxygen-narcotic-thiopental | 12.9 to 14.7 min | [15] |

| Continuous Infusion | - | 14.5 (0.4) min | [5] |

Continuous Infusion Rates

This compound can be administered by continuous infusion to maintain a steady level of neuromuscular blockade.

| Parameter | Anesthetic Condition | Value | Reference |

| Steady State Infusion Rate (95% twitch suppression) | - | 8.3 (0.7) µg/kg/min | [5] |

| Infusion Rate (95% twitch depression) | Balanced Anesthesia | 6.0 µg/kg/min | [17] |

| Enflurane (B1671288) Anesthesia | 4.2 µg/kg/min | [17] |

Experimental Protocols

In Vitro Hydrolysis by Plasma Cholinesterase

Objective: To determine the rate of this compound hydrolysis by human plasma cholinesterase.

Methodology:

-

Purified human plasma cholinesterase is used.[15]

-

The hydrolysis reaction is carried out in a pH-stat titrator at 37°C and a pH of 7.4.[15]

-

A substrate concentration of 5 µM this compound is used.[15]

-

The rate of hydrolysis is measured and compared to that of a reference compound, such as succinylcholine, under the same conditions.[15]

-

For more detailed kinetic analysis, varying concentrations of this compound are incubated with pooled human plasma.[7]

-

This compound concentrations are measured over time using a high-pressure liquid chromatographic (HPLC) assay.[7]

-

Kinetic parameters such as Km and Vmax are determined from the concentration-time data.[7]

In Vivo Assessment of Neuromuscular Blockade

Objective: To evaluate the pharmacodynamic properties (onset, duration, recovery) of this compound in an animal model or human subjects.

Methodology:

-

Anesthesia is induced and maintained using a standard protocol (e.g., nitrous oxide/oxygen-narcotic-thiopental).[15]

-

Neuromuscular function is monitored by stimulating a peripheral nerve (e.g., the ulnar nerve) with supramaximal electrical impulses.[16][18]

-

The evoked muscle response (e.g., adductor pollicis twitch) is measured using a force transducer or electromyography.[15][16][18]

-

A baseline twitch response is established.

-

A bolus dose or continuous infusion of this compound is administered intravenously.

-

The degree of twitch suppression is recorded over time to determine parameters such as onset of action, maximum block, duration of action, and recovery indices (e.g., time from 25% to 75% recovery of twitch height).[15]

-

For dose-response studies, different doses of this compound are administered to different groups of subjects.[16]

Conclusion

The early preclinical studies of this compound (BW B1090U) established its profile as a short-acting, non-depolarizing neuromuscular blocking agent with a predictable duration of action. Its rapid hydrolysis by plasma cholinesterase is the cornerstone of its clinical utility, allowing for fine control of neuromuscular blockade during surgical procedures. The quantitative data from these initial studies on its pharmacokinetics and pharmacodynamics in various models have been instrumental in guiding its clinical development and application. This technical guide provides a consolidated overview of these foundational preclinical findings, offering a valuable resource for researchers and drug development professionals in the field of neuromuscular pharmacology.

References

- 1. This compound chloride - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Chloride? [synapse.patsnap.com]

- 3. The clinical and basic pharmacology of this compound: a short-acting nondepolarizing benzylisoquinolinium diester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound. A review of its pharmacology and therapeutic potential in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacology of this compound chloride (BW B1090U) infusion: comparison with vecuronium and atracurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - WikiAnesthesia [wikianesthesia.org]

- 7. In vitro metabolism of this compound chloride (BW B1090U) and succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induce mast cell activation and pseudo-allergic reactions via MAS-related G protein coupled receptor-X2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of this compound stereoisomers in beagle dogs using twitch height and train-of-four response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimal dose of this compound for laser-assisted laryngeal microsurgery: a pharmacokinetic study using closed-loop target-controlled infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics and pharmacodynamics of the stereoisomers of this compound in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Pharmacokinetic-pharmacodynamic modeling of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The clinical neuromuscular pharmacology of this compound chloride (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical pharmacology of this compound chloride (BW B1090U) in children during nitrous oxide-halothane and nitrous oxide-narcotic anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound-induced neuromuscular blockade following single bolus doses and with continuous infusion during either balanced or enflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of this compound in normal patients and in those with hepatic or renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Mivacurium's Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of mivacurium, a short-acting, non-depolarizing neuromuscular blocking agent. This compound's unique profile of rapid onset, short duration of action, and metabolism by plasma cholinesterase is a direct result of its distinct chemical structure.[1][2][3] This document delves into the molecular features governing its pharmacological effects, offering valuable insights for the development of novel neuromuscular blocking agents.

Core Concepts in this compound's SAR

This compound is a bisbenzyltetrahydroisoquinolinium diester, a structural class known for its ability to act as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor end-plate.[2] The key to its function lies in the presence of two quaternary ammonium (B1175870) heads, separated by a specific distance, which mimic the action of acetylcholine but with a higher affinity and resistance to immediate degradation, thus preventing muscle depolarization.[4]

The structure of this compound is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers. The trans-trans and cis-trans isomers are the most abundant and exhibit the highest neuromuscular blocking potency. The cis-cis isomer is significantly less potent.

The duration of action of this compound is primarily determined by its susceptibility to hydrolysis by plasma cholinesterase. The ester linkages in the molecule are readily cleaved by this enzyme, leading to a rapid breakdown into inactive metabolites and a consequential short duration of neuromuscular blockade.[2][5] This metabolic pathway is a key design feature that distinguishes this compound from other neuromuscular blocking agents.

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative data on this compound and its analogs, providing a basis for understanding the impact of structural modifications on neuromuscular blocking activity.

| Compound/Analog | Modification | ED95 (mg/kg) | Onset of Action (min) | Duration of Action (min) | Histamine (B1213489) Release Potential |

| This compound | Parent Compound | ~0.08[5] | 2-3[6] | 15-20[3] | Moderate[6] |

| This compound Analog 1 | 4-benzyl substitution | >10 times less potent than this compound | 0.9-1.8 | 5-8 | High |

| Atracurium | Related bisbenzylisoquinolinium | ~0.25 | 2-3 | 20-35 | Moderate |

| Doxacurium | Related bisbenzylisoquinolinium | ~0.025 | 4-6 | 90-120 | Low |

Experimental Protocols

In Vivo Assessment of Neuromuscular Blocking Activity in the Cat

A common preclinical model for evaluating the potency and time course of action of neuromuscular blocking agents is the anesthetized cat.[7]

Methodology:

-

Animal Preparation: Adult cats are anesthetized, typically with an agent that has minimal effects on neuromuscular transmission. The trachea is intubated to allow for artificial ventilation. Core body temperature is maintained at 37°C.

-

Nerve-Muscle Preparation: The sciatic nerve is stimulated, and the evoked contractions of the tibialis anterior muscle are measured.[8][9]

-

Stimulation Protocol: Supramaximal stimuli are delivered to the sciatic nerve, typically as single twitches at a frequency of 0.1 Hz. A train-of-four (TOF) stimulation pattern may also be used to assess the degree of non-depolarizing block.

-

Drug Administration: The neuromuscular blocking agent is administered intravenously as a bolus dose or a continuous infusion.

-

Data Acquisition: The force of muscle contraction is recorded using a force transducer. The percentage of twitch depression is calculated relative to the baseline before drug administration.

-

Pharmacodynamic Parameters:

-

ED95: The dose required to produce 95% suppression of the twitch response is determined from the dose-response curve.

-

Onset of Action: The time from drug administration to maximum twitch depression.

-

Duration of Action: The time from drug administration until the twitch response recovers to a certain percentage of the baseline (e.g., 25% or 95%).

-

Assessment of Histamine Release in Humans

The potential of a neuromuscular blocking agent to cause histamine release is a critical safety parameter.[10]

Methodology:

-

Subject Selection: Healthy, consenting adult volunteers or patients undergoing surgery are recruited for the study.

-

Anesthesia: If applicable, a standardized anesthetic regimen with agents known to have minimal effects on histamine release is used.

-

Drug Administration: The neuromuscular blocking agent is administered intravenously at clinically relevant doses.[11] The rate of injection can be a critical factor and is therefore controlled.

-

Blood Sampling: Venous blood samples are collected at baseline (before drug administration) and at several time points after administration (e.g., 1, 2, 5, and 10 minutes).

-

Histamine Assay: Plasma histamine concentrations are measured using a sensitive and specific assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The change in plasma histamine concentration from baseline is calculated for each time point. A significant increase in plasma histamine is indicative of histamine release. Cardiovascular parameters (blood pressure, heart rate) are also monitored as clinical indicators of histamine release.

This compound SAR Logic Diagram

The following diagram illustrates the key structure-activity relationships of this compound.

Caption: this compound's Structure-Activity Relationship.

Conclusion

The structure-activity relationship of this compound is a well-defined example of rational drug design in the field of neuromuscular blocking agents. The key structural features, including the two quaternary ammonium heads, the specific inter-onium distance, the presence of metabolically labile ester linkages, and the stereochemistry of the molecule, all contribute to its unique pharmacological profile. A thorough understanding of these relationships is essential for the development of future neuromuscular blockers with improved safety and efficacy profiles.

References

- 1. Antagonism of this compound neuromuscular block: neostigmine versus edrophonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The clinical and basic pharmacology of this compound: a short-acting nondepolarizing benzylisoquinolinium diester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. A review of its pharmacology and therapeutic potential in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure-Activity Relationships of Neuromuscular Blocking Agents | Bentham Science [eurekaselect.com]

- 5. The clinical neuromuscular pharmacology of this compound chloride (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openanesthesia.org [openanesthesia.org]

- 7. researchgate.net [researchgate.net]

- 8. Electrical Stimulation of Distal Tibial Nerve During Stance Phase of Walking May Reverse Effects of Unilateral Paw Pad Anesthesia in the Cat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iworx.com [iworx.com]

- 10. Histamine release by neuromuscular blocking agents in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuromuscular blocking agent testing [aaaai.org]

Mivacurium: An In-Depth Technical Guide to Molecular Targets Beyond the Neuromuscular Junction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivacurium, a short-acting, non-depolarizing neuromuscular blocking agent, is primarily recognized for its competitive antagonism of nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction (NMJ). However, its molecular interactions extend beyond this primary site of action, influencing other physiological systems and contributing to its side-effect profile. This technical guide provides a comprehensive overview of the molecular targets of this compound outside the NMJ, focusing on its interactions with plasma cholinesterase, mast cells via the Mas-related G protein-coupled receptor X2 (MRGPRX2), and muscarinic acetylcholine receptors. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and drug development.

Introduction

This compound is a bis-benzylisoquinolinium diester compound, structurally designed for rapid hydrolysis by plasma cholinesterase, leading to its characteristic short duration of action[1]. While its primary clinical application is to induce skeletal muscle relaxation during surgery, a complete understanding of its pharmacological profile requires an examination of its off-target interactions. These interactions are primarily responsible for the clinical side effects observed with this compound administration, such as hypotension and flushing, which are often linked to histamine (B1213489) release[2][3]. This guide delves into the molecular mechanisms underlying these non-NMJ effects.

Interaction with Plasma Cholinesterase

The metabolism of this compound is intrinsically linked to its interaction with plasma cholinesterase (butyrylcholinesterase), which rapidly hydrolyzes the ester linkages in the this compound molecule, leading to its inactivation[1]. This enzymatic degradation is the primary determinant of this compound's short duration of action.

Quantitative Data

The rate of this compound hydrolysis by plasma cholinesterase is a critical factor in its clinical pharmacokinetics. Studies have shown a direct correlation between plasma cholinesterase activity and the infusion rates of this compound required to maintain a steady state of neuromuscular blockade[4][5]. Patients with genetically determined low plasma cholinesterase activity or those with acquired deficiencies experience a markedly prolonged neuromuscular block following this compound administration.

| Parameter | Value | Species | Reference |

| In vitro hydrolysis rate by human plasma cholinesterase | 88% of the rate of succinylcholine (B1214915) at 5 µM | Human | [1] |

| Correlation between IR50 and plasma cholinesterase activity (r²) | 0.51 | Human | [4] |

| Correlation between IR90 and plasma cholinesterase activity (r²) | 0.48 | Human | [4] |

Experimental Protocol: Determination of this compound Hydrolysis by Plasma Cholinesterase

Objective: To quantify the rate of this compound hydrolysis by human plasma cholinesterase in vitro.

Methodology: pH-Stat Titration[1]

-

Preparation of Reagents:

-

Purified human plasma cholinesterase solution.

-

This compound chloride solution of known concentration (e.g., 5 µM).

-

Succinylcholine solution of the same concentration for comparison.

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 N).

-

Phosphate (B84403) buffer (pH 7.4).

-

-

Assay Procedure:

-

The reaction is carried out in a temperature-controlled reaction vessel at 37°C.

-

The pH of the plasma cholinesterase solution in the phosphate buffer is adjusted to and maintained at 7.4 using a pH-stat titrator.

-

The reaction is initiated by the addition of the this compound solution to the enzyme preparation.

-

The hydrolysis of the ester bonds in this compound releases carboxylic acid, causing a decrease in pH.

-

The pH-stat titrator automatically adds the standardized NaOH solution to maintain the pH at 7.4.

-

The rate of NaOH addition is recorded, which is directly proportional to the rate of this compound hydrolysis.

-

-

Data Analysis:

-

The rate of hydrolysis is calculated from the rate of NaOH consumption.

-

The same procedure is repeated with succinylcholine to determine its hydrolysis rate.

-

The hydrolysis rate of this compound is then expressed as a percentage of the hydrolysis rate of succinylcholine.

-

Interaction with Mast Cells via MRGPRX2

A significant off-target effect of this compound is the induction of histamine release from mast cells, leading to clinical manifestations such as flushing, hypotension, and bronchospasm[2][3]. This effect is mediated by the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells[6][7].

Signaling Pathway

This compound acts as an agonist at the MRGPRX2 receptor. Upon binding, it activates the Gαq subunit of the heterotrimeric G protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ concentration is a key signal for mast cell degranulation and the release of histamine and other inflammatory mediators[6].

Quantitative Data

| Parameter | This compound Concentration/Dose | Effect | Cell/System | Reference |

| Mast Cell Degranulation | Dose-dependent | Induces degranulation | LAD2 cells | [6] |

| Intracellular Ca²⁺ Influx | Dose-dependent | Stimulates Ca²⁺ influx | MRGPRX2-HEK293 cells | [6] |

| Plasma Histamine Increase (at 1 min) | 0.2 mg/kg | 370% increase | Human | [3] |

Experimental Protocols

Objective: To quantify this compound-induced degranulation of mast cells by measuring the release of the granular enzyme β-hexosaminidase.

-

Cell Culture:

-

Human mast cell line (e.g., LAD2) are cultured under appropriate conditions.

-

-

Cell Stimulation:

-

Cells are washed and resuspended in a suitable buffer (e.g., Tyrode's buffer).

-

Cells are aliquoted into a 96-well plate.

-

This compound is added at various concentrations to the wells.

-

Positive control (e.g., compound 48/80) and negative control (buffer alone) wells are included.

-

The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

-

-

Quantification of β-Hexosaminidase Release:

-

The plate is centrifuged to pellet the cells.

-

Aliquots of the supernatant are transferred to a new plate.

-

To determine the total β-hexosaminidase content, the remaining cell pellets are lysed with a detergent (e.g., Triton X-100).

-

A substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to both the supernatant and lysate samples.

-

The reaction is incubated at 37°C.

-

The reaction is stopped, and the absorbance is read at 405 nm.

-

-

Data Analysis:

-

The percentage of β-hexosaminidase release is calculated as: [(Absorbance of supernatant - Absorbance of blank) / (Absorbance of lysate - Absorbance of blank)] x 100.

-

Objective: To measure the increase in intracellular calcium concentration in response to this compound.

-

Cell Preparation and Dye Loading:

-

HEK293 cells stably expressing the MRGPRX2 receptor are cultured on glass coverslips or in a 96-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation in a physiological salt solution.

-

-

Fluorescence Measurement:

-

The cells are placed on the stage of a fluorescence microscope or in a fluorescence plate reader.

-

The cells are excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emission is recorded at a single wavelength (e.g., 510 nm).

-

A baseline fluorescence ratio (F340/F380) is established.

-

-

Cell Stimulation:

-

This compound at a specific concentration is added to the cells.

-

The change in the fluorescence ratio over time is continuously recorded.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

The change in this ratio upon addition of this compound indicates the influx of intracellular calcium.

-

Interaction with Muscarinic Receptors

This compound has been shown to have some affinity for muscarinic acetylcholine receptors, specifically the M2 and M3 subtypes. However, the clinical significance of this interaction is considered to be low[4].

Quantitative Data

A study using competitive radioligand binding assays determined the relative potency of this compound at M2 and M3 muscarinic receptors. While specific Ki values were not reported in the readily available literature, the study provided a ranking of potency among several neuromuscular blocking agents.

| Receptor Subtype | Relative Potency of this compound | Other Tested Agents (in order of decreasing potency) | Reference |

| M2 | 7th | Pancuronium (B99182), Gallamine (B1195388), Rocuronium, Atracurium, Pipecuronium, Doxacurium | [4] |

| M3 | 5th | Pancuronium, Atracurium, Pipecuronium, Rocuronium | [4] |

The study concluded that only pancuronium and gallamine had affinities for the M2 receptor that were within the range of concentrations achieved with clinical use, suggesting that the muscarinic effects of this compound are unlikely to be clinically significant[4]. Another study in guinea pigs suggested that this compound was a more potent antagonist of M3 than M2 receptors[13].

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for M2 and M3 muscarinic receptors.

Methodology: [4][14][15][16][17]

-

Membrane Preparation:

-

Chinese hamster ovary (CHO) cells stably transfected with either the human M2 or M3 muscarinic receptor are cultured.

-

The cells are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

-

-

Binding Assay:

-

The membrane preparation is incubated in a reaction mixture containing:

-

A radiolabeled muscarinic antagonist (e.g., ³H-QNB).

-

Varying concentrations of this compound (the competitor).

-

Buffer solution.

-

-

Incubations are carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled muscarinic antagonist (e.g., atropine).

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) of this compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

While the primary molecular target of this compound is the nicotinic acetylcholine receptor at the neuromuscular junction, its interactions with other molecular targets are crucial for a comprehensive understanding of its pharmacological profile. The rapid hydrolysis by plasma cholinesterase dictates its short duration of action, a key clinical feature. Its agonistic activity at the MRGPRX2 receptor on mast cells explains the commonly observed side effects of histamine release. Although this compound exhibits some affinity for M2 and M3 muscarinic receptors, this interaction is of low potency and unlikely to be clinically significant at therapeutic doses. This in-depth guide provides researchers and drug development professionals with a detailed overview of these non-NMJ targets, including quantitative data, experimental methodologies, and pathway visualizations, to facilitate further investigation and the development of neuromuscular blocking agents with improved safety profiles.

References

- 1. Evaluation of the effects of this compound chloride on hemodynamics and left ventricular function in patients with coronary artery disease undergoing abdominal aortic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the Cardiac Effects of Pancuronium, Rocuronium, Vecuronium, and this compound on the Isolated Rat Atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of this compound in patients phenotypically homozygous for the atypical plasma cholinesterase variant: effect of injection of human cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 5. The effect of plasma cholinesterase activity on this compound infusion rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induce mast cell activation and pseudo-allergic reactions via MAS-related G protein coupled receptor-X2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction of nondepolarizing muscle relaxants with M2 and M3 muscarinic receptors in guinea pig lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

An In-depth Technical Guide to the Degradation Pathway of Mivacurium and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivacurium, a short-acting, non-depolarizing neuromuscular blocking agent, is characterized by its rapid and predictable degradation, a feature intrinsically linked to its molecular structure. This technical guide provides a comprehensive overview of the degradation pathway of this compound, with a focus on its stereoisomers and resulting metabolites. It details the enzymatic hydrolysis, presents quantitative pharmacokinetic data, outlines experimental protocols for analysis, and provides visual representations of the degradation pathways and experimental workflows.

Introduction

This compound is a bis-benzylisoquinolinium diester compound that exists as a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers.[1] The pharmacological activity and degradation kinetics of this compound are highly dependent on the stereochemistry of these isomers. The primary route of metabolism is enzymatic hydrolysis, catalyzed by plasma cholinesterase (butyrylcholinesterase), leading to the formation of inactive metabolites.[2][3] This rapid breakdown is responsible for the short duration of action of this compound, making it a valuable agent in clinical anesthesia for procedures requiring rapid onset and recovery of neuromuscular function.[4]